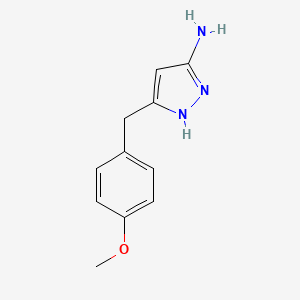3-(4-methoxybenzyl)-1H-pyrazol-5-amine
CAS No.:
Cat. No.: VC13358869
Molecular Formula: C11H13N3O
Molecular Weight: 203.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C11H13N3O |
|---|---|
| Molecular Weight | 203.24 g/mol |
| IUPAC Name | 5-[(4-methoxyphenyl)methyl]-1H-pyrazol-3-amine |
| Standard InChI | InChI=1S/C11H13N3O/c1-15-10-4-2-8(3-5-10)6-9-7-11(12)14-13-9/h2-5,7H,6H2,1H3,(H3,12,13,14) |
| Standard InChI Key | SAHFYMLGODUIIH-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)CC2=CC(=NN2)N |
| Canonical SMILES | COC1=CC=C(C=C1)CC2=CC(=NN2)N |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The molecular formula of 3-(4-methoxybenzyl)-1H-pyrazol-5-amine is C₁₁H₁₃N₃O, with a molecular weight of 203.25 g/mol. The pyrazole ring (a five-membered heterocycle with two adjacent nitrogen atoms) is substituted at position 3 with a 4-methoxybenzyl group (–CH₂C₆H₄OCH₃) and at position 5 with an amine (–NH₂). The methoxybenzyl group introduces steric bulk and electronic effects, influencing both reactivity and interactions with biological targets .
Table 1: Key Structural Parameters from Analogous Compounds
Spectroscopic Characterization
-
¹H NMR: Peaks for methoxy protons (~3.85 ppm), aromatic protons (6.8–7.8 ppm), and pyrazole protons (~5.95 ppm) align with analogs .
-
¹³C NMR: Signals for methoxy carbon (~55 ppm), pyrazole carbons (~87–158 ppm), and aromatic carbons confirm substitution patterns .
-
Mass Spectrometry: TOF MS data for analogs show molecular ion peaks near m/z 265, consistent with the target compound’s molecular weight .
Synthesis and Optimization
Regiospecific Cyclization
The synthesis of pyrazole derivatives typically involves cyclocondensation of hydrazines with β-diketones or β-ketonitriles. For example:
-
Benzoylacetonitrile (1.45 g, 10 mmol) reacts with 2-(4-methoxyphenyl)hydrazinium chloride (1.75 g, 10 mmol) in ethanol under reflux for 24 hours .
-
Solvent removal and recrystallization from dichloromethane yield the product (90% yield) .
Table 2: Synthetic Conditions for Pyrazole Analogs
| Reactant | Solvent | Temperature | Time | Yield | Reference |
|---|---|---|---|---|---|
| Benzoylacetonitrile + hydrazine | Ethanol | Reflux | 24 h | 90% | |
| Cyclopropyl hydrazine + ketone | DCM/H₂O | RT | 12 h | 85% |
Industrial-Scale Production
-
Continuous Flow Reactors: Enhance yield and purity by optimizing residence time and mixing.
-
Catalysts: DMAP or DCC improve coupling efficiency in benzamide derivatives.
Crystallographic and Conformational Analysis
X-ray Diffraction Insights
Single-crystal X-ray studies of the analog 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine reveal:
-
Orthorhombic crystal system (space group Pbca) with unit cell dimensions a = 14.96 Å, b = 6.36 Å, c = 28.25 Å .
-
Intermolecular N–H⋯N hydrogen bonds form C(5) chains parallel to the b-axis, critical for crystal stability .
Table 3: Crystallographic Data from
| Parameter | Value |
|---|---|
| Crystal system | Orthorhombic |
| Space group | Pbca |
| a, b, c (Å) | 14.9638, 6.3639, 28.2466 |
| Volume (ų) | 2689.87 |
| Z | 8 |
Conformational Flexibility
The methoxybenzyl and phenyl groups exhibit dihedral angles of 29.41° and 37.01° relative to the pyrazole ring, enabling adaptive binding in biological systems .
Biological Activity and Mechanisms
Antimicrobial Efficacy
Pyrazole-5-amine derivatives demonstrate broad-spectrum activity:
Table 4: Antimicrobial Data for Analog 9d
| Organism | MIC (µg/mL) |
|---|---|
| S. aureus | 12.5 |
| E. coli | 50 |
| A. flavus | 25 |
Structure-Activity Relationships (SAR)
-
Electron-donating groups (e.g., methoxy) enhance antimicrobial potency by increasing membrane permeability .
-
Benzamide derivatives exhibit improved activity due to additional hydrogen-bonding motifs .
Applications in Medicinal Chemistry
Drug Discovery Scaffolds
-
Antimicrobial Agents: Pyrazole cores are leveraged in designing inhibitors of bacterial DNA gyrase .
-
Anti-inflammatory Compounds: Amine substituents modulate COX-2 inhibition.
Material Science
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume